What are the properties of (S)-Ethyl 2-(tosyloxy)propanoate?
What are the properties of (S)-Ethyl 2-(tosyloxy)propanoate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 2-(tosyloxy)propanoate is a chiral organic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of a tosylate group, an excellent leaving group, attached to a chiral propanoate backbone. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, its characteristic reactivity, and its applications in asymmetric synthesis.
Chemical and Physical Properties
(S)-Ethyl 2-(tosyloxy)propanoate is a sulfonate ester that serves as a key intermediate in organic synthesis. The following tables summarize its known properties.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate | MuseChem |
| Synonyms | L-ethyl p-toluenesulfonyl lactate | Google Patents[1] |
| CAS Number | 57057-80-4 | ChemicalBook[2] |
| Molecular Formula | C₁₂H₁₆O₅S | ChemicalBook[2] |
| Molecular Weight | 272.32 g/mol | ChemicalBook[2] |
| SMILES | C--INVALID-LINK--C(OCC)=O | BLDpharm |
| InChIKey | SNLMUZGICZJWKN-JTQLQIEISA-N | MuseChem |
| Purity | Typically ≥95% | MuseChem |
Table 2: Physical Properties
| Property | Value | Reference |
| Boiling Point | 382–386 °C (760mmHg) | Google Patents[1] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Appearance | Data not available (expected to be an oil or solid) | |
| Storage | Sealed in a dry place at room temperature | BLDpharm |
Spectroscopic Data
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¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group on the propanoate backbone (a doublet), the methine proton (a quartet), the aromatic protons of the tosyl group (two doublets), and the methyl group on the tosyl ring (a singlet).
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¹³C NMR: Signals would correspond to the carbons of the ethyl group, the propanoate backbone, and the tosyl group.
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IR Spectroscopy: Characteristic peaks would include strong S=O stretching bands (around 1350 and 1175 cm⁻¹), a C=O stretch for the ester (around 1740 cm⁻¹), and C-O stretching bands.
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Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns for the loss of the tosylate group and parts of the ethyl propanoate moiety.
Synthesis of (S)-Ethyl 2-(tosyloxy)propanoate
(S)-Ethyl 2-(tosyloxy)propanoate is synthesized from the readily available chiral starting material, (S)-ethyl lactate, by reaction with p-toluenesulfonyl chloride (TsCl). The hydroxyl group of the ethyl lactate acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[3] This reaction is typically carried out in the presence of a base, such as pyridine or an inorganic base, to neutralize the HCl byproduct.[4]
Experimental Protocol: Tosylation of (S)-Ethyl Lactate
This protocol is adapted from a general method for the synthesis of L-ethyl p-toluenesulfonyl lactate.[1]
Materials:
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(S)-Ethyl lactate (Pfansteihl ethyl ester)
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p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
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Sodium hydroxide (NaOH)
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Anhydrous sodium sulfate or magnesium sulfate
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Toluene
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Water
Procedure:
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To a four-necked reaction flask (500 mL) equipped with a stirrer, add p-toluenesulfonyl chloride (75 g), anhydrous sodium sulfate (8 g), sodium hydroxide (20 g), and toluene (250 mL).[1]
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Cool the stirred mixture to 0 °C using an ice bath.[1]
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Slowly add (S)-ethyl lactate (53 g) dropwise over a period of 3 hours, maintaining the temperature at or below 3 °C.[1]
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After the addition is complete, continue stirring the mixture at 3 °C for an additional 3 hours.[1]
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Following the insulation period, add 100 mL of water to the reaction mixture.[1]
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Stir for 10 minutes to allow for phase separation.[1]
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Transfer the mixture to a separatory funnel and separate the aqueous layer.
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The upper organic layer, containing the product, is subjected to vacuum distillation to remove the toluene solvent.[1]
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The remaining product is obtained as L-ethyl p-toluenesulfonyl lactate.[1]
Safety Precautions:
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The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Tosyl chloride is corrosive and moisture-sensitive.
Below is a diagram illustrating the synthesis workflow.
Caption: Workflow for the synthesis of (S)-Ethyl 2-(tosyloxy)propanoate.
Reactivity and Applications in Drug Development
The primary utility of (S)-Ethyl 2-(tosyloxy)propanoate lies in its role as a chiral building block in asymmetric synthesis.[5] The tosylate group is an excellent leaving group, making the C2 position of the propanoate chain highly susceptible to nucleophilic attack.[3]
This reactivity is particularly valuable in Sₙ2 reactions, where the incoming nucleophile attacks the stereocenter, leading to an inversion of configuration.[4] This allows for the controlled introduction of a wide variety of functional groups with a predictable stereochemical outcome. The stereochemistry of the starting alcohol is preserved during the formation of the tosylate, and inversion occurs in the subsequent substitution step.[6]
The ability to construct specific stereoisomers is critical in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.[7] Chiral intermediates like (S)-Ethyl 2-(tosyloxy)propanoate are therefore essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[8]
The following diagram illustrates the general reactivity of (S)-Ethyl 2-(tosyloxy)propanoate in a nucleophilic substitution reaction.
Caption: Nucleophilic substitution (Sₙ2) reaction of (S)-Ethyl 2-(tosyloxy)propanoate.
Safety and Handling
(S)-Ethyl 2-(tosyloxy)propanoate should be handled with care in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
(S)-Ethyl 2-(tosyloxy)propanoate is a valuable chiral intermediate in organic synthesis. Its well-defined stereochemistry and the presence of a highly reactive tosylate leaving group make it an important tool for the construction of complex, enantiomerically pure molecules, particularly in the field of drug discovery and development. Proper handling and an understanding of its reactivity are essential for its effective and safe use in the laboratory.
References
- 1. CN103755602A - Synthetic method of L-p-toluenesulfonyl ethyl lactate - Google Patents [patents.google.com]
- 2. (S)-ethyl 2-(tosyloxy)propanoate [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
